1,3-Bis(4-chlorophenyl)urea
Overview
Description
4,4'-dichlorocarbanilide is a phenylurea that is urea in which one of the hydrogens of each amino group is replaced by a 4-chlorophenyl group. It is a member of phenylureas and a member of monochlorobenzenes.
Scientific Research Applications
Cancer Treatment : Symmetrical N,N'-diarylureas, including 1,3-bis(3,4-dichlorophenyl)-urea, were found to activate the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. Non-symmetrical hybrid ureas combining hydrophobic and polar moieties showed good bioactivities and potential as anti-cancer agents (Denoyelle et al., 2012).
Chemical Synthesis : A new synthesis method for N,N′-bis(4-chlorophenyl) urea was developed, yielding a high 93% yield of the compound, which indicates its significance in chemical production (Zhu Hui, 2007).
Nonlinear Optical Properties : Bis-chalcone derivatives, including 1,5-[di(4-chlorophenyl)]penta-1,4-dien-3-one, were synthesized and studied for their nonlinear optical properties. These compounds showed significant potential for applications in optical limiting materials due to two-photon absorption phenomenon (Shettigar et al., 2006).
Supramolecular Structures : 1,3-Bis(m-cyanophenyl)urea, a related compound, was shown to form various polymorphs and cocrystals, indicating its utility in the assembly of supramolecular structures like gels, capsules, and crystals (Capacci-Daniel et al., 2015).
Insecticide Development : 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and similar compounds were evaluated as new insecticides that interfere with cuticle deposition in insects, demonstrating a novel mode of action and potential as safe insecticides for various species (Mulder & Gijswijt, 1973).
Chemical Reactions : The reaction of sym-dichloro-bis(2,4,6-trichlorophenyl) urea with dimethyl sulfoxide was studied, revealing a variety of products and proposing a homolytic mechanism for the reaction (Owens et al., 1976).
Mechanism of Action
While the specific mechanism of action for 1,3-Bis(4-chlorophenyl)urea is not mentioned in the search results, urea derivatives have been cited in various roles in medicinal chemistry, such as antimalarial agents, cardiac-specific myosin activators, anaplastic lymphoma kinase inhibitors, tyrosine and Raf kinase inhibitors, and soluble epoxide hydrolase inhibitors for the treatment of diabetes, hypertension, stroke, and inflammatory diseases .
Safety and Hazards
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCSLYENQIUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153436 | |
Record name | 4,4'-Dichlorocarbanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-99-4 | |
Record name | 4,4'-Dichlorocarbanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1219-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dichlorocarbanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(4-chlorophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DICHLOROCARBANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U4X0KQ6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to detect 1,3-Bis(4-chlorophenyl)urea in water samples?
A: The research article describes the use of solid-phase micro-extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPME-HPLC-MS/MS) for the detection and quantification of this compound in various water samples. [] This method was chosen for its sensitivity, speed, and environmentally friendly approach. The researchers optimized several parameters of the SPME-HPLC-MS/MS method, including extraction time, desorption time, and sample pH, to achieve high recovery rates and low detection limits for this compound and other related compounds.
Q2: What is the environmental relevance of this compound?
A: this compound is identified as a transformation product of Triclocarban, an antimicrobial agent found in various consumer products. [] The presence of this compound in water samples, including tap water, treated drinking water, and river water, highlights its potential as an environmental contaminant.
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